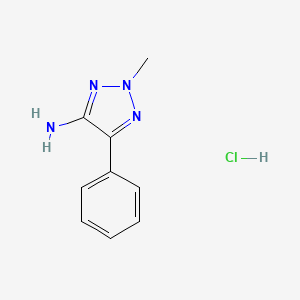![molecular formula C15H18ClNO4 B15305151 4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride is a chemical compound known for its significant biological and pharmacological properties. It is a catecholamine derivative, which means it contains a catechol group (a benzene ring with two hydroxyl groups) and an amine group. This compound is often used in medical and scientific research due to its ability to interact with various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride typically involves multiple steps. One common method includes the condensation of butene-2-oyl chloride with anisole to produce 4-methoxybutene-2-oneoylbenzene. This intermediate is then condensed with 3,4-dimethoxyphenylethylamine, followed by demethylation and hydrogenation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The catechol group can be oxidized to quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride involves its interaction with adrenergic receptors. It acts as a β1-adrenergic receptor agonist, which means it binds to and activates these receptors, leading to increased cardiac contractility and output. This makes it useful in the management of acute heart failure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: Another catecholamine with similar structure and function.
Dobutamine: A β1-adrenergic receptor agonist with similar pharmacological effects.
Epinephrine: A catecholamine that acts on both α and β-adrenergic receptors.
Uniqueness
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride is unique due to its specific structure, which allows it to selectively interact with β1-adrenergic receptors without significant effects on α-adrenergic receptors. This selectivity makes it particularly useful in certain therapeutic applications .
Propriétés
Formule moléculaire |
C15H18ClNO4 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
4-[2-[(3,4-dihydroxyphenyl)methylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C15H17NO4.ClH/c17-12-3-1-10(7-14(12)19)5-6-16-9-11-2-4-13(18)15(20)8-11;/h1-4,7-8,16-20H,5-6,9H2;1H |
Clé InChI |
PXZNWWRLUQLOEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCNCC2=CC(=C(C=C2)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
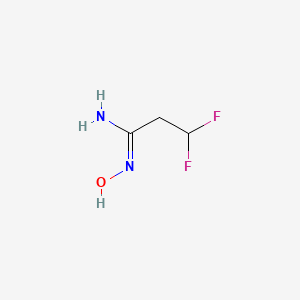
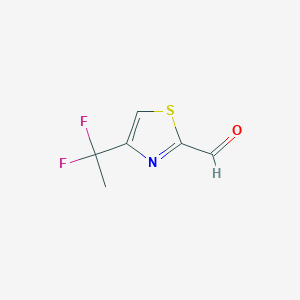

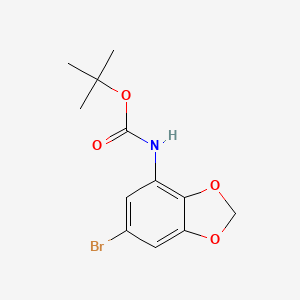
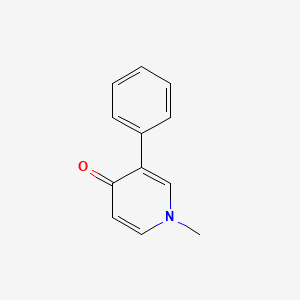
![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
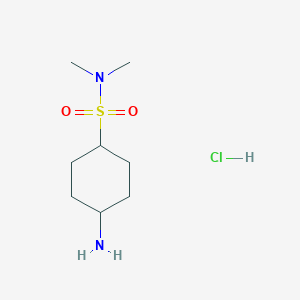
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)

![tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
